molecular formula C8H9ClN4 B8456824 4-chloro-7-isopropyl-7H-imidazo[4,5-c]pyridazine

4-chloro-7-isopropyl-7H-imidazo[4,5-c]pyridazine

Cat. No. B8456824
M. Wt: 196.64 g/mol
InChI Key: XNFFKHFBLRVIPS-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

A mixture of 5-chloro-N3-isopropylpyridazine-3,4-diamine (Preparation 5, 1020 mg, 5.47 mmol) in triethyl orthoformate (9 mL) was heated at 130° C. for 80 minutes. The solvent was removed in vacuo and the residue dissolved in MeOH/DCM and purified by silica gel column chromatography eluting with EtOAc:heptane 0-63% to provide the titled product as a white solid in 76% yield, 816 mg.
Quantity
1020 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:12])=[C:4]([NH:8][CH:9]([CH3:11])[CH3:10])[N:5]=[N:6][CH:7]=1.[CH:13](OCC)(OCC)OCC>>[Cl:1][C:2]1[C:3]2[N:12]=[CH:13][N:8]([CH:9]([CH3:10])[CH3:11])[C:4]=2[N:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1020 mg
Type
reactant
Smiles
ClC=1C(=C(N=NC1)NC(C)C)N
Name
Quantity
9 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in MeOH/DCM
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=NC1)N(C=N2)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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